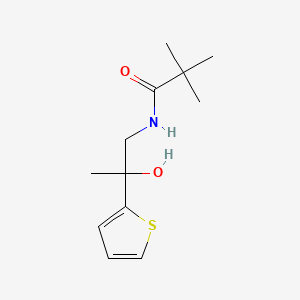

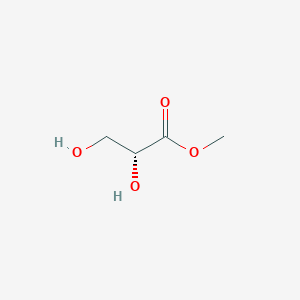

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (DPYMC) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPYMC belongs to the class of chromone derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Fluorescent Probing

A study demonstrated the use of a ratiometric pH probe based on a dicyanomethylene-4H-chromene platform, synthesized via Knoevenagel Reaction from dicyanomethylene-4H-chromene and pyrrolidine, exhibiting high selectivity and sensitivity for pH variation with significant fluorescent ratiometric responses (Liu et al., 2017).

Spectroscopic and DFT Analysis

Spectroscopic analysis and quantum mechanical studies of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one and its analogues, including simulated IR spectrum comparison with experimental data, provided insights into their physicochemical properties and potential for forming molecular self-assemblies with graphene (Al-Otaibi et al., 2020).

Antimicrobial Activity

The antimicrobial activity of new coumarin and dicoumarol derivatives, synthesized through various reactions including the phase transfer catalysis of 4-hydroxy-6-methyl-2H-chromen-2-one, was investigated, revealing promising results (Regal et al., 2020).

Antioxidant and Antimicrobial Properties

A number of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides synthesized showed antimicrobial and antioxidant activity, indicating potential applications in these fields (Hatzade et al., 2008).

Monoamine Oxidase Inhibition

A series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones demonstrated selective inhibition of human monoamine oxidase A, indicating potential applications in neurological or psychiatric treatment (Mattsson et al., 2014).

Multicomponent Synthesis

The Knoevenagel reaction was used to synthesize functionally substituted pyridines and fused pyrans containing 3-[1,3-thi(selen)azol-2-yl]-substituents, demonstrating the versatility of the compound in synthesizing various molecular structures (Dyachenko et al., 2019).

Cancer Research

Newly synthesized substituted chromene compounds showed potential analgesic and anticonvulsant activities, with implications for cancer research and drug development (Abdelwahab & Hassan Fekry, 2022).

properties

IUPAC Name |

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c28-20-14-21(17-8-2-1-3-9-17)31-25-19(16-27-12-6-7-13-27)23(29)18(24(30)22(20)25)15-26-10-4-5-11-26/h1-3,8-9,14,29-30H,4-7,10-13,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLIGBOEVUIHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2408475.png)